![molecular formula C16H18O5 B14447014 Acetic acid--[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1) CAS No. 79694-74-9](/img/structure/B14447014.png)
Acetic acid--[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1) is a chemical compound that combines the properties of acetic acid and a furan derivative. This compound is of interest due to its unique structure, which includes both an aromatic furan ring and a methanol group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1) typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethenyl group: This step involves the addition of an ethenyl group to the furan ring, which can be done using various alkylation methods.
Methanol group attachment:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid–[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1) has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid–[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact mechanism may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester
- Acetic acid, 5-methylhex-2-yl ester
- Acetic acid 5-acetyl-2-methoxy-phenyl ester
Uniqueness
Acetic acid–[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1) is unique due to the presence of both an ethenyl group and a methanol group attached to a furan ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
79694-74-9 |
|---|---|
Molekularformel |
C16H18O5 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
acetic acid;[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol |
InChI |
InChI=1S/C14H14O3.C2H4O2/c1-3-10-4-5-13(16-2)12(6-10)14-7-11(8-15)9-17-14;1-2(3)4/h3-7,9,15H,1,8H2,2H3;1H3,(H,3,4) |
InChI-Schlüssel |
PMJRNIBURWYLSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=C(C=C(C=C1)C=C)C2=CC(=CO2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



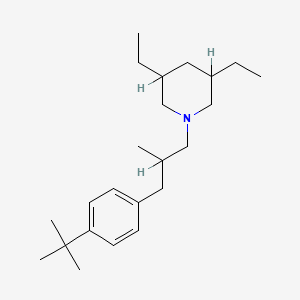

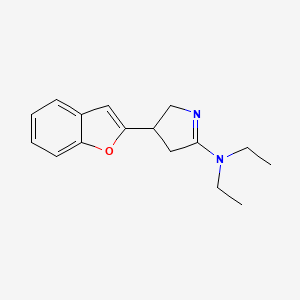
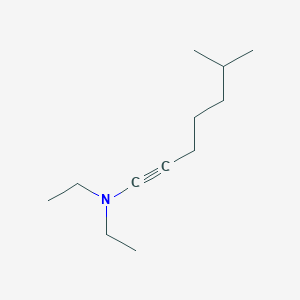
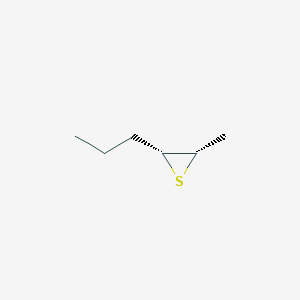

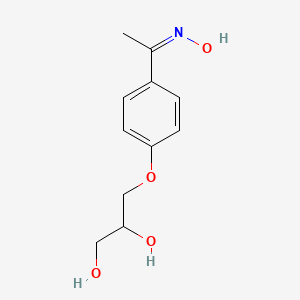
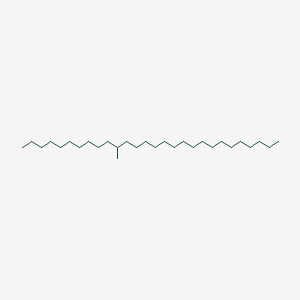
![(1S)-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14446987.png)
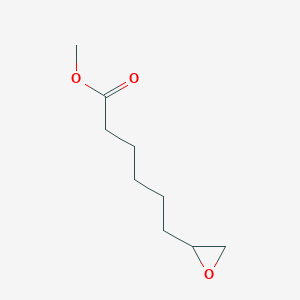

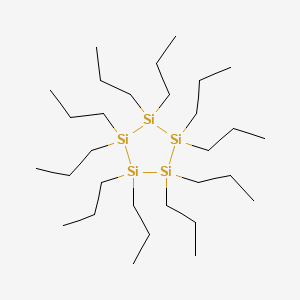
![9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one)](/img/structure/B14446998.png)
